Here are some specific ways 1,1'-Bi-2-naphthol is used in chiral separations:
Another significant application of 1,1'-Bi-2-naphthol in research is its role in asymmetric synthesis. Asymmetric synthesis aims to create molecules with a specific chirality, which is crucial for many drugs and other pharmaceuticals. BINOL can be used as a chiral catalyst or ligand in various reactions, influencing the formation of one enantiomer over the other.
Here are some examples of how 1,1'-Bi-2-naphthol is used in asymmetric synthesis:
1,1'-Bi-2-naphthol, commonly referred to as BINOL, is an organic compound characterized by its unique structure that consists of two naphthalene units connected by a single bond with hydroxyl groups at the 1 and 1' positions. Its molecular formula is C20H14O2, and it has a molecular weight of approximately 286.33 g/mol. The compound appears as a white to light yellow solid, with a melting point ranging from 207 to 212 °C . BINOL is notable for its chirality, existing in two enantiomeric forms: (R)-(+)-BINOL and (S)-(-)-BINOL, which have significant implications in asymmetric synthesis.
BINOL's mechanism of action in asymmetric catalysis relies on its ability to form a chiral coordination complex with a transition metal catalyst. The two enantiomers of BINOL create different binding pockets within the complex, which selectively interact with reactant molecules based on their shape and stereochemistry. This preferential interaction directs the reaction pathway, leading to the formation of a specific enantiomer of the product [].
The synthesis of 1,1'-Bi-2-naphthol typically involves the oxidative coupling of 2-naphthol. This process can yield racemic mixtures which can be resolved into their enantiomers through various methods including chiral chromatography or selective crystallization . Another method involves the use of transition metal catalysts to promote the formation of BINOL from simpler naphthalene derivatives under controlled conditions.
1,1'-Bi-2-naphthol finds extensive applications in organic synthesis and catalysis. Its primary use is as a chiral ligand in asymmetric synthesis, where it helps produce enantiomerically pure compounds essential for pharmaceutical development . Additionally, BINOL is utilized in the production of polymers and materials with specific optical properties due to its chirality.
Interaction studies involving BINOL have explored its behavior in various chemical environments. For example, research has shown that BINOL can interact with proteins and other biomolecules, influencing its racemization rate and potentially affecting biological activity . Furthermore, theoretical investigations using density functional theory have provided insights into the isomerization mechanisms of BINOL under different conditions .
Several compounds share structural similarities with 1,1'-Bi-2-naphthol. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,1'-Binaphthyl | Dihydroxy biphenyl | Lacks hydroxyl groups; non-chiral |
2,2'-Dihydroxy-1,1'-binaphthyl | Hydroxylated derivative | Increased solubility; different reactivity |
1,1'-Biphenyl | Biphenyl | Non-chiral; serves as a baseline for comparison |
Poly(1,1'-bi-2-naphthol)s | Polymerized form | Exhibits different physical properties; potential applications in materials science |
BINOL stands out due to its chirality and role as a chiral ligand, making it indispensable in asymmetric synthesis compared to its non-chiral counterparts.
The rigid diol motif offers three key advantages for porous materials design:
The condensation of tetra- or dicarboxylate derivatives of 1,1′-Bi-2-naphthol with transition-metal secondary building units affords crystalline, permanently porous metal-organic frameworks that exhibit long-range chiral order [8] [6] [5].
Luminescence quenching inside chiral channels differentiates enantiomers of amino alcohols, hydrobenzoin, and mandelic acid with high amplitude.
Framework | Metal ion | Target analyte | Stern–Volmer constant for R-enantiomer (M⁻¹) | Stern–Volmer constant for S-enantiomer (M⁻¹) | Enantio-selectivity ratio KSV(R)/KSV(S) |
---|---|---|---|---|---|
Cadmium tetracarboxylate 1,1′-Bi-2-naphthol framework | Cadmium(II) | Amino alcohols | 31,200 [9] | 9,980 [9] | 3.12 [9] |
Zinc ethyl-ester 1,1′-Bi-2-naphthol framework | Zinc(II) | Hydrobenzoin | 1,200 [5] | 740 [5] | 1.62 [5] |
Eight-connected zinc–binaphthol framework with D-camphoric acid | Zinc(II) | Mosher acid | 2,450 [10] | 625 [10] | 3.92 [10] |
Octahydro-1,1′-Bi-2-naphthol cadmium framework | Cadmium(II) | Aspartic acid dimethyl ester | 11.33 (fluorescence quenching units) [11] | 1.00 (reference) | 11.33 [11] |
Table 1. Photophysical performance of representative luminescent 1,1′-Bi-2-naphthol metal-organic frameworks.
Key observations
Axially chiral cavities lined with Lewis-acidic nodes catalyze asymmetric transformations while retaining recyclability.
Catalyst | Reaction prototype | Substrate | Conversion (%) | Enantiomeric excess (%) |
---|---|---|---|---|
Tin-linked 2,2′-diethoxy-1,1′-Bi-2-naphthol ring polymer [12] | Cyclic carbonate formation | Propylene oxide | 96 [12] | 88 [12] |
Ruthenium on 5,5′-divinyl-1,1′-Bi-2-naphthol porous polymer [13] | Hydrogenation of β-keto ester | Methyl acetoacetate | 99 [13] | 94 [13] |
Aluminum-1,1′-Bi-2-naphthol octahedral node (chiral-at-metal) [14] | Hydroboration of heteroaryl ketone | 2-Acetylpyridine | 92 [14] | 99 [14] |
Nickel(II) with 1,1′-Bi-2-naphtholate ligand [15] | C–H alkynylation | Ferrocenyl carboxamide | 95 [15] | 99 [15] |
Table 2. Heterogeneous asymmetric catalysis mediated by 1,1′-Bi-2-naphthol porous coordination polymers.
Performance insights
Covalent organic frameworks built from 1,1′-Bi-2-naphthol aldehydes or amines propagate axial chirality through imine, amide, or amine linkages to yield robust, π-conjugated nets [18] [19].
Three design rules underpin high-crystallinity axial chiral covalent organic frameworks:
Framework | Linkage after locking | Layer topology | BET area (m² g⁻¹) | Pore width (nm) | Enantioselective function |
---|---|---|---|---|---|
1,1′-Bi-2-naphthol–tris(4-aminophenyl)benzene framework [18] | Imine | Hexagonal | 1,240 [18] | 2.7 [18] | Odor-vapor discrimination with 5-fold signal gain vs solution [18] |
1,1′-Bi-2-naphthol–tetraphenylethylene framework [4] | Imine | Tetragonal | 1,580 [4] | 3.1 [4] | Fluorometric limonene sensing, ΔI/I = 2.3 [4] |
Hexacoordinated amine-linked [24]Helicene covalent organic framework [19] | Secondary amine | Hexagonal | 1,450 [19] | 2.9 [19] | Circularly polarized emission g_lum = 1.4 × 10⁻³ [25] |
Table 3. Structural metrics and functions of exemplar 1,1′-Bi-2-naphthol covalent organic frameworks.
Ultrathin, exfoliated nanosheets from axially chiral covalent organic frameworks enable rapid mass transfer and high selectivity when fabricated into mixed-matrix or self-supporting membranes.
Membrane type | Target racemate | Permeance (10⁻⁶ mol m⁻² s⁻¹ Pa⁻¹) | Enantiomeric excess in permeate (%) | Operating medium |
---|---|---|---|---|
Electrospun 1,1′-Bi-2-naphthol tetraphenylethylene nanosheet mat [4] | (±)-Limonene | 2.1 [4] | 35 [4] | Vapor phase |
Free-standing enzyme-immobilized covalent organic framework film [26] | (±)-Phenylalanine | 1.8 [26] | 42 [26] | Aqueous |
Composite covalent organic framework on polyimide support (BINOL–triformylphloroglucinol) [27] | Ibuprofen | 0.9 [27] | 51 [27] | Methanol |
Table 4. Representative axially chiral covalent organic framework membranes for enantiomer separations.
Key engineering points
Acute Toxic;Irritant